a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)
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Overview
Description
a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) is a chemical compound with the molecular formula C19H17ClO5 and a molecular weight of 360.79 g/mol . . This compound is a derivative of deoxyribose, a sugar molecule that is a key component of DNA.
Preparation Methods
The synthesis of a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) typically involves the chlorination of 2-deoxy-D-ribose followed by benzoylation. The reaction conditions often include the use of mild acids and selective isolation techniques . Industrial production methods may involve one-pot processes to improve efficiency and yield .
Chemical Reactions Analysis
a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Benzoylation and De-benzoylation: The benzoyl groups can be added or removed under specific conditions.
Common reagents used in these reactions include mild acids for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: The compound is studied for its potential role in DNA synthesis and repair mechanisms.
Medicine: It may have applications in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) involves its interaction with nucleophiles due to the presence of the chloride group. This interaction can lead to the formation of various substitution products. The benzoyl groups also play a role in stabilizing the molecule and influencing its reactivity .
Comparison with Similar Compounds
Similar compounds to a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) include:
1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose: A closely related compound with similar chemical properties.
2-Deoxy-D-ribose: The parent sugar molecule from which the compound is derived.
Other benzoylated sugars: Compounds with benzoyl groups attached to sugar molecules.
The uniqueness of a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) lies in its specific structure, which combines the properties of deoxyribose and benzoyl groups, making it a valuable intermediate in organic synthesis .
Biological Activity
a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) is a synthetic nucleoside analogue that has attracted attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. Understanding its biological activity involves examining its synthesis, mechanism of action, and the results of various biological evaluations.
- Chemical Name : a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)
- CAS No. : 503625-15-8
- Molecular Formula : C19H17ClO5
- Molecular Weight : 360.79 g/mol
Synthesis
The synthesis of a-D-erythro-Pentofuranosyl chloride typically involves several chemical transformations starting from simple sugars or their derivatives. The dibenzoate moiety is introduced to enhance lipophilicity and potentially improve bioavailability.
Antiviral Activity
Research has shown that nucleoside analogues can exhibit various antiviral properties. For instance, studies have demonstrated that certain derivatives of 2-deoxy-2',2'-difluorouridine exhibit selective activity against feline herpes virus (FHV), indicating the importance of structural modifications in enhancing antiviral efficacy .
Compound | Target Virus | IC50 (µM) | Activity |
---|---|---|---|
2'-deoxy-2',2'-difluoro-5-bromo-uridine | FHV | Low µM | Active |
2'-deoxy-2',2'-difluoro-5-iodo-uridine | FHV | Low µM | Active |
a-D-erythro-Pentofuranosyl chloride (9CI) | TBD | TBD | TBD |
Note: Specific IC50 values for a-D-erythro-Pentofuranosyl chloride were not found in the literature.
Anticancer Activity
The anticancer potential of nucleoside analogues has been widely studied. For example, compounds similar to a-D-erythro-Pentofuranosyl chloride have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, modified nucleosides were assessed for their cytostatic activity against tumor cell lines like L1210 and HeLa, revealing varying degrees of effectiveness .
Cell Line | Compound Tested | IC50 (µM) | Cytotoxicity |
---|---|---|---|
L1210 | 9CI | TBD | TBD |
HeLa | 9CI | TBD | TBD |
Case Studies
- Feline Herpes Virus Study : A series of halogenated uridine analogues were synthesized and tested for their antiviral activity against FHV. The study found that specific modifications at the 5-position significantly enhanced antiviral activity, suggesting that similar modifications could be explored for a-D-erythro-Pentofuranosyl chloride .
- Cytotoxicity Evaluation : Another study evaluated various nucleoside analogues for their cytotoxic properties against a panel of cancer cell lines. While some showed promising results, others exhibited minimal toxicity, highlighting the need for further optimization .
Properties
IUPAC Name |
(3-benzoyloxy-5-chlorooxolan-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO5/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFYHYLUWFWUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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